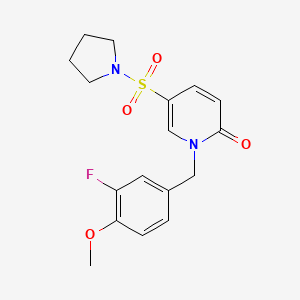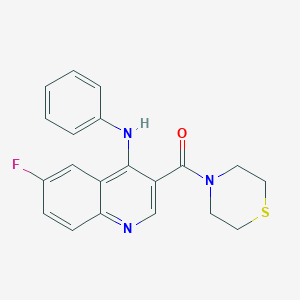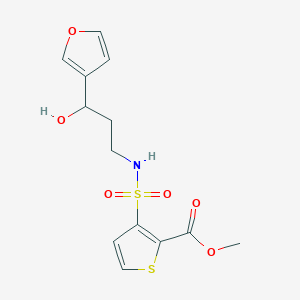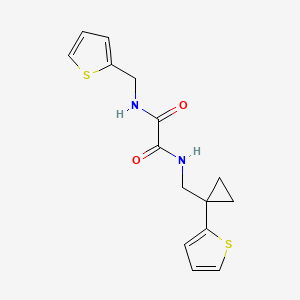
1-(3-fluoro-4-methoxybenzyl)-5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-fluoro-4-methoxybenzyl)-5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one, also known as JNJ-193, is a small molecule inhibitor that has shown promising results in scientific research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in research.
科学的研究の応用
Antioxidant Activity
Thiazole derivatives, which include “1-(1,2-Thiazol-4-yl)ethanamine;dihydrochloride”, have been found to act as antioxidant molecules . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic and Anti-inflammatory Activity
Thiazole compounds have been reported to exhibit analgesic (pain-relieving) and anti-inflammatory properties . This makes them potential candidates for the development of new drugs for pain management and inflammation-related conditions.
Antimicrobial and Antifungal Activity
Thiazole derivatives have shown antimicrobial and antifungal activities . This suggests that they could be used in the development of new antimicrobial and antifungal agents, which are crucial in the fight against infectious diseases.
Antiviral Activity
Thiazole compounds have demonstrated antiviral properties . This indicates their potential use in the development of new antiviral drugs, which are essential in the treatment of viral infections.
Neuroprotective Activity
Thiazole derivatives have been found to exhibit neuroprotective effects . Neuroprotective drugs are used to prevent, slow or even stop the damage to neurons. This suggests that thiazole compounds could be used in the treatment of neurodegenerative diseases.
Antitumor or Cytotoxic Activity
Thiazole compounds have shown antitumor or cytotoxic activities . This means they could potentially be used in the development of new cancer treatments.
特性
IUPAC Name |
1-[(3-fluoro-4-methoxyphenyl)methyl]-5-pyrrolidin-1-ylsulfonylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4S/c1-24-16-6-4-13(10-15(16)18)11-19-12-14(5-7-17(19)21)25(22,23)20-8-2-3-9-20/h4-7,10,12H,2-3,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLRTZBLNWNCJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Fluoro-4-methoxyphenyl)methyl]-5-pyrrolidin-1-ylsulfonylpyridin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,8-Dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B2559444.png)
![2-[4-(1H-imidazol-1-yl)phenyl]acetic acid hydrochloride](/img/structure/B2559446.png)


![Tert-butyl 3-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]propanoate](/img/structure/B2559449.png)

![N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2559452.png)
![methyl 3-(((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)-4-methoxybenzoate](/img/structure/B2559454.png)
![8-allyl-3-(4-bromobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2559457.png)

![2-Chloro-N-[2-[(2,4-dimethylphenyl)sulfonylamino]-1-phenylethyl]propanamide](/img/structure/B2559460.png)
![N-(3,5-dimethylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2559463.png)
![3-[Benzyl(methyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B2559464.png)